

An In-depth Technical Guide to (N)-Methyl Omeprazole-d3

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Compound of Interest

Compound Name: (N)-Methyl omeprazole-d3

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Abstract

(N)-Methyl omeprazole-d3 is a stable, isotopically labeled analog of N-methyl omeprazole, a derivative of the widely used proton pump inhibitor, omeprazole. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of omeprazole and its metabolites in various biological matrices through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties. This ensures co-elution during chromatographic separation and similar ionization efficiency, which are critical for accurate and precise bioanalytical method development and validation. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and detailed experimental protocols for the application of **(N)-Methyl omeprazole-d3** in pharmacokinetic and metabolic studies.

Physicochemical Properties and Quantitative Data

(N)-Methyl omeprazole-d3 is characterized by the following quantitative data, which are essential for its application in analytical methodologies.

| Property | Value | Reference |
|-------------------|--|---------------------|
| Molecular Formula | $C_{18}H_{18}D_3N_3O_3S$ | [1] |
| Molecular Weight | 362.46 g/mol | [1] |
| CAS Number | 89352-76-1 | [1] |
| Appearance | White to off-white solid | |
| Purity | $\geq 98\%$ (isotopic and chemical) | |
| Storage | -20°C, protected from light and moisture | |

Synthesis Protocol

While specific literature detailing the synthesis of **(N)-Methyl omeprazole-d3** is not readily available, a plausible and effective synthetic route can be proposed based on established methods for the N-alkylation of benzimidazoles and the preparation of deuterated alkylating agents. The key step involves the N-methylation of omeprazole using a deuterated methylating agent, such as iodomethane-d3.

Step 1: Preparation of Iodomethane-d3 (CD_3I)

Deuterated iodomethane can be synthesized from deuterated methanol (CD_3OD). One common method involves the reaction of deuterated methanol with red phosphorus and iodine.

[\[2\]](#)

- Reaction: $CD_3OD + P/I_2 \rightarrow CD_3I$
- Procedure: To a cooled mixture of red phosphorus and iodine, deuterated methanol is added dropwise. The reaction mixture is then gently heated, and the resulting iodomethane-d3 is distilled and collected.[\[2\]](#)

Step 2: N-methylation of Omeprazole

The final step is the alkylation of the benzimidazole nitrogen of omeprazole with the prepared iodomethane-d3.

- Reaction: Omeprazole + CD₃I → **(N)-Methyl omeprazole-d3**
- Procedure: Omeprazole is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the benzimidazole nitrogen, forming the corresponding anion. Iodomethane-d3 is then added to the reaction mixture, which is stirred at room temperature or slightly elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS. The product is then isolated through extraction and purified by column chromatography.

Experimental Protocols: Application as an Internal Standard

The primary utility of **(N)-Methyl omeprazole-d3** is as an internal standard in bioanalytical methods for the quantification of omeprazole. Below are detailed protocols for its use in plasma sample analysis.

Sample Preparation: Protein Precipitation

This method is rapid and effective for the extraction of omeprazole and the internal standard from plasma samples.

- Spiking: To 100 µL of human plasma in a microcentrifuge tube, add a pre-determined amount of **(N)-Methyl omeprazole-d3** working solution (e.g., 25 µL of a 100 ng/mL solution).
- Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 μ L) of the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides typical parameters for the chromatographic separation and mass spectrometric detection of omeprazole and **(N)-Methyl omeprazole-d3**.

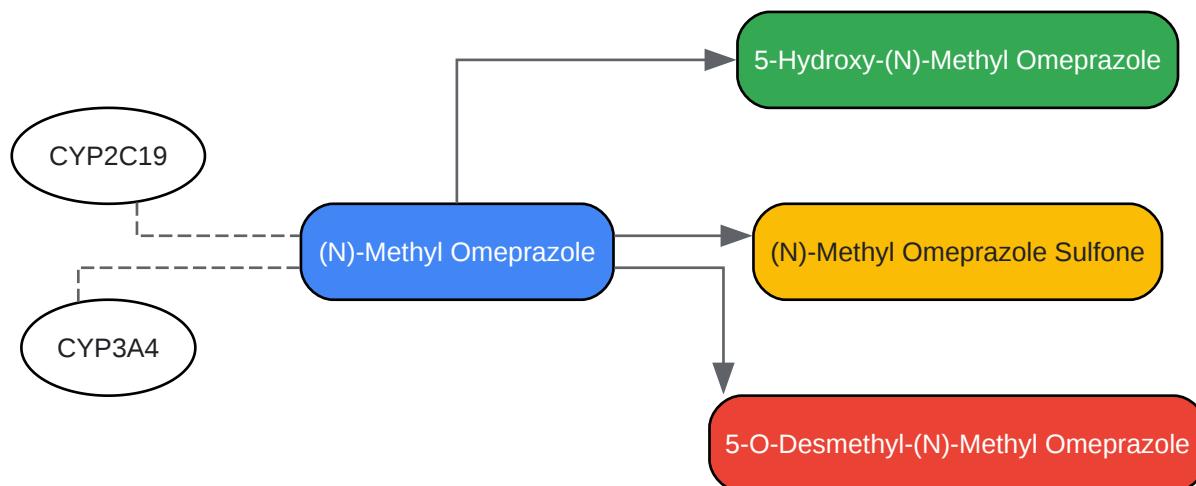
Table 1: LC-MS/MS Parameters for Omeprazole Quantification

| Parameter | Condition |
|--------------------------|--|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 μ m) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 μ L |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Omeprazole | 346.1 \rightarrow 198.1 |
| (N)-Methyl omeprazole-d3 | 363.2 \rightarrow 198.1 |
| Collision Energy | Optimized for each transition |

Metabolic Pathway of Omeprazole

(N)-Methyl omeprazole-d3 is expected to follow a similar metabolic pathway to omeprazole.

The primary metabolism of omeprazole is mediated by the cytochrome P450 enzyme system, specifically CYP2C19 and CYP3A4. The diagram below illustrates the major metabolic transformations.



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Caption: Metabolic pathway of (N)-Methyl Omeprazole.

Conclusion

(N)-Methyl omeprazole-d3 serves as an indispensable tool in the field of drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard enables the development of robust and reliable bioanalytical methods for the quantification of omeprazole. The detailed protocols and data presented in this guide are intended to assist researchers and scientists in the effective application of this compound in their drug development endeavors. The proposed synthetic route provides a practical approach for its preparation, further facilitating its accessibility for research purposes.

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